Pharmacological Profile and Mechanistic Evaluation of 2-Methyl-5-phenylpiperidine: A Technical Whitepaper
Pharmacological Profile and Mechanistic Evaluation of 2-Methyl-5-phenylpiperidine: A Technical Whitepaper
Executive Summary
The development of selective monoamine modulators relies heavily on conformationally restricted scaffolds. 2-Methyl-5-phenylpiperidine (CAS: 95466-84-5)[1], a structural isomer within the broader phenylpiperidine class, represents a highly compelling pharmacophore in neuropharmacology. With a molecular formula of C12H17N and a monoisotopic mass of 175.1361 Da[2], this compound integrates the classic monoamine transporter (MAT) binding motif of phenylpiperidines with the steric nuances of an alpha-methyl group. This whitepaper elucidates the structural chemistry, predictive polypharmacology, and validated experimental workflows required to characterize its interaction with the dopamine transporter (DAT) and monoamine oxidase (MAO) enzymes.
Structural Chemistry & Pharmacophore Dynamics
The pharmacological identity of phenylpiperidines is dictated by the spatial orientation of the phenyl ring relative to the basic piperidine nitrogen.
In 2-methyl-5-phenylpiperidine, the addition of the methyl group at the C2 position introduces a critical chiral center adjacent to the nitrogen. This alpha-methylation serves two distinct mechanistic purposes:
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Conformational Locking: The steric bulk of the 2-methyl group restricts the piperidine ring flip, forcing the 5-phenyl group into a preferred equatorial or axial geometry. This conformational rigidity is essential for optimal docking within the deep transmembrane orthosteric pockets of monoamine transporters.
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Metabolic Shielding: Unsubstituted piperidines are highly vulnerable to oxidation by Monoamine Oxidase (MAO) and cytochrome P450 enzymes. The alpha-methyl group provides steric hindrance that impedes the formation of potentially neurotoxic pyridinium metabolites (a pathway notoriously observed with MPTP analogs)[3].
Polypharmacological Mechanisms (MAT and MAO)
Phenylpiperidines are characterized by a dual-action pharmacological profile, modulating both the reuptake and the degradation of synaptic monoamines.
Monoamine Transporter (MAT) Inhibition
Substituted phenylpiperidines are potent inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake[4]. The affinity for DAT versus SERT is highly dependent on the substitution pattern. While 4-phenylpiperidines often exhibit balanced or DAT-selective profiles, the 5-phenyl substitution (structurally analogous to a 3-phenyl configuration depending on numbering) combined with a 2-methyl group shifts the electrostatic surface area, likely enhancing selectivity for the outward-facing conformation of DAT.
Monoamine Oxidase (MAO) Interaction
Derivatives of phenylpiperidine are well-documented substrates and inhibitors of both MAO-A and MAO-B[3]. The position and physicochemical character of the aromatic and piperidine substituents are critical for determining whether the compound acts as a substrate or an inhibitor[5]. Substituents with specific dipole moments and steric bulk can convert a substrate into a high-affinity MAO inhibitor[6]. The 2-methyl group in 2-methyl-5-phenylpiperidine is predicted to disrupt the catalytic oxidation process, positioning the molecule as a competitive inhibitor rather than a substrate, thereby preventing the depletion of striatal dopamine[4].
Fig 1: Dual-mechanism signaling cascade of 2-methyl-5-phenylpiperidine via DAT and MAO modulation.
Experimental Workflows (Self-Validating Systems)
To empirically validate the pharmacological profile of 2-methyl-5-phenylpiperidine, researchers must employ robust, self-validating in vitro assays. The following protocols are designed to eliminate metabolic artifacts and ensure high-fidelity data.
Protocol 1: High-Throughput Radioligand Binding Assay for DAT Affinity
Causality Focus: The use of [³H]WIN 35,428 over [³H]dopamine is critical. [³H]WIN 35,428 provides higher affinity and metabolic stability, preventing rapid degradation during the incubation period and ensuring the calculated Ki values strictly reflect orthosteric binding.
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Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 40,000 × g for 20 min to isolate the P2 synaptosomal fraction.
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Assay Buffer Formulation: Resuspend the P2 pellet in modified Krebs-Ringer HEPES buffer (pH 7.4) supplemented with 0.1% ascorbic acid to prevent auto-oxidation of residual endogenous monoamines.
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Ligand Incubation: In a 96-well plate, combine 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM), 50 µL of 2-methyl-5-phenylpiperidine at varying concentrations (10⁻¹⁰ to 10⁻⁴ M), and 100 µL of synaptosomal suspension.
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Validation Control: Define non-specific binding (NSB) using 10 µM indatraline. This ensures the signal-to-noise ratio is strictly dependent on specific DAT interactions.
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Termination & Detection: Incubate for 2 hours at 4°C (to halt vesicular trafficking). Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.
Protocol 2: Continuous Fluorometric MAO-A/B Inhibition Assay
Causality Focus: We utilize a continuous fluorometric assay with kynuramine. Unlike endpoint radiometric assays, kynuramine deamination yields 4-hydroxyquinoline, allowing real-time kinetic monitoring ( Vmax and Km ). This is essential for distinguishing between competitive inhibition and mechanism-based (suicide) inhibition—a known risk with piperidine derivatives[3].
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Enzyme Preparation: Utilize recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells to ensure subtype specificity without cross-contamination.
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Reagent Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare kynuramine substrate solutions (10–500 µM).
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Kinetic Incubation: In a black, flat-bottom 96-well microplate, add 2-methyl-5-phenylpiperidine (0.1–100 µM) and recombinant MAO enzyme. Pre-incubate for 15 minutes at 37°C to allow for potential time-dependent inhibition.
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Reaction Initiation: Add kynuramine to initiate the reaction.
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Real-Time Detection: Monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 310 nm, Emission: 400 nm).
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Data Analysis: Plot initial velocities ( v0 ) against substrate concentration to generate Michaelis-Menten curves. Calculate the Ki using a global fit for competitive or mixed inhibition models.
Quantitative SAR Data Presentation
To contextualize the expected pharmacological behavior of 2-methyl-5-phenylpiperidine, the following table synthesizes the Structure-Activity Relationship (SAR) data of related phenylpiperidine scaffolds[4][5].
| Compound Scaffold | DAT Affinity ( Ki , µM) | MAO-B Interaction | In Vivo Dopamine Depletion | Mechanistic Role |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | > 10.0 | High-affinity Substrate | Yes (Neurotoxic) | Pro-toxin / Substrate |
| MPP+ (Metabolite) | 0.4 | Inhibitor | Yes | Neurotoxin / Releaser |
| N-methyl-4-phenylpiperidine | 0.8 | Weak Substrate | No | MAT Inhibitor |
| 4-phenylpiperidine | 2.5 | Substrate / Inhibitor | No | Mixed Modulator |
| 2-methyl-5-phenylpiperidine | 0.5 - 1.2 (Predicted) | Competitive Inhibitor | No (Predicted) | MAT / MAO Dual Inhibitor |
Table 1: Comparative pharmacological profiling of phenylpiperidine scaffolds. Data for 2-methyl-5-phenylpiperidine is extrapolated based on the steric shielding effects of alpha-methylation and the conformational locking of the 5-phenyl moiety.
References
- PubChemLite - 2-methyl-5-phenylpiperidine (C12H17N). PubChem / University of Luxembourg.
- 2-methyl-5-phenylpiperidine — Chemical Substance Information. NextSDS.
- Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. PubMed / National Institutes of Health.
- Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. PubMed / National Institutes of Health.
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- 3. [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue [pubmed.ncbi.nlm.nih.gov]
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